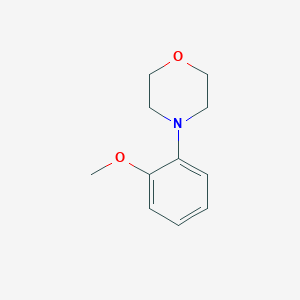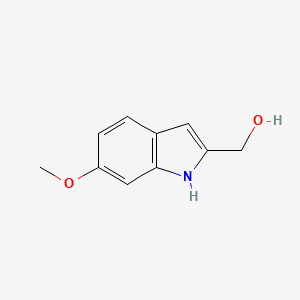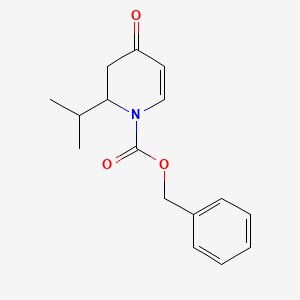
3-(Pyrrolidin-3-yloxy)pyridin
Übersicht
Beschreibung
3-(3-Pyrrolidinyloxy)pyridine: is a chemical compound with the following IUPAC name: 3-(Pyrrolidin-3-yloxy)pyridine . Its molecular formula is C₉H₁₂N₂O . The compound exists as a dihydrochloride salt with a molecular weight of 237.13 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein in der organischen Synthese verwendet.
Biologie: Untersucht hinsichtlich seines Potenzials als bioaktive Verbindung.
Medizin: Kann Anwendungen in der Arzneimittelforschung haben.
Industrie: Wird bei der Entwicklung von Funktionsmaterialien eingesetzt.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist noch Gegenstand der Forschung. Wahrscheinlich interagiert es mit spezifischen molekularen Zielstrukturen oder -wegen und beeinflusst biologische Prozesse.
Biochemische Analyse
Biochemical Properties
It is known that pyrrolidine derivatives can exhibit a broad spectrum of pharmacological properties These properties could potentially be influenced by the pyridine moiety present in 3-(Pyrrolidin-3-yloxy)pyridine
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes::
- One synthetic route involves the reaction of 3-chloropyridine with pyrrolidine in the presence of a base, followed by hydrolysis to yield the desired compound .
- Another method utilizes 2-(pyrrolidin-3-yloxy)pyridine as an intermediate, which can be synthesized from 3-chloro-2-(pyrrolidin-3-yloxy)pyridine or 3-pyrrolidinol .
Industrial Production:: Industrial-scale production methods are not widely documented, but research laboratories often employ the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Reaktivität::
3-(3-Pyrrolidinyloxy)pyridin: kann verschiedene Reaktionen eingehen, darunter:
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Wirkmechanismus
The precise mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(Pyrrolidin-3-yloxy)pyridin: und 3-Chlor-2-(Pyrrolidin-3-yloxy)pyridin sind strukturell verwandt.
3-Pyrrolidinol: weist Ähnlichkeiten auf, jedoch fehlt der Pyridinring.
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKRPJLVIHGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436225 | |
| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224818-27-3 | |
| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B1609950.png)
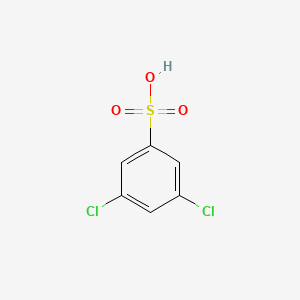
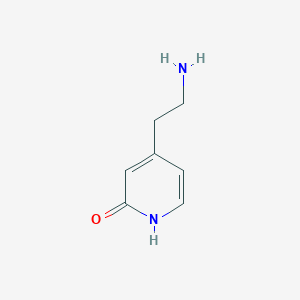


![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
